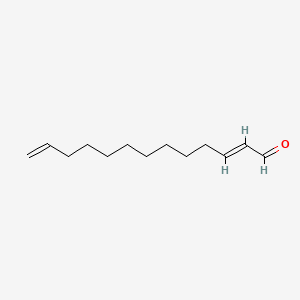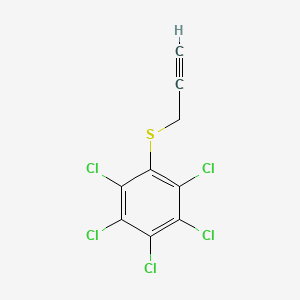
Pentachlorophenyl propargyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenyl propargyl sulfide is an organosulfur compound with the molecular formula C9H3Cl5S. It is a derivative of pentachlorophenol, where the hydroxyl group is replaced by a propargyl sulfide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachlorophenyl propargyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the reaction of benzyl bromides with potassium thioacetate (PTA) and Oxone® under green conditions without using any metal catalyst . The reaction is highly efficient and compatible with a variety of functional groups, delivering sulfides in good yields.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenyl propargyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: Propargylic substitution reactions are common, where the propargyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Oxone® is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles, including alcohols, thiols, and amines, are used in propargylic substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides.
Substitution: Propargyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl propargyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of pentachlorophenyl propargyl sulfide involves its ability to undergo propargylic substitution reactions. The reaction pathway typically involves the formation of an allenylidene intermediate, which then undergoes nucleophilic attack to form the final product . This mechanism is crucial for its reactivity and applications in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Propargyl Sulfonium Compounds: Used in various synthetic applications, including the formation of pyrroloquinolines and indolizines.
Uniqueness
Pentachlorophenyl propargyl sulfide is unique due to its combination of a pentachlorophenyl group and a propargyl sulfide group. This structure imparts distinct chemical properties, making it valuable in specific synthetic applications and research fields .
Eigenschaften
CAS-Nummer |
73927-09-0 |
|---|---|
Molekularformel |
C9H3Cl5S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H3Cl5S/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h1H,3H2 |
InChI-Schlüssel |
HHQADIOZIVJTOS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


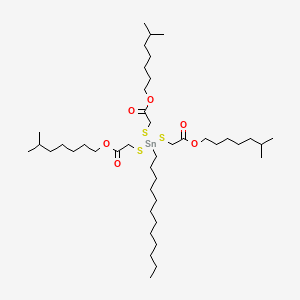
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
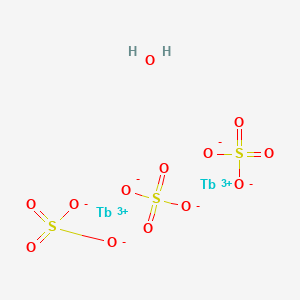
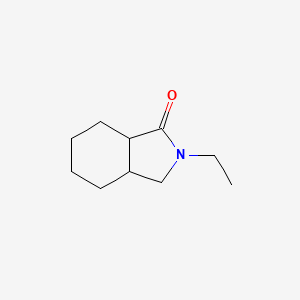

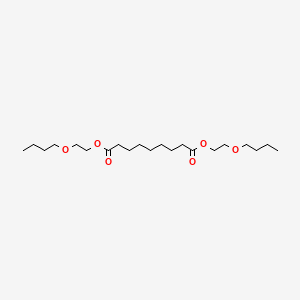
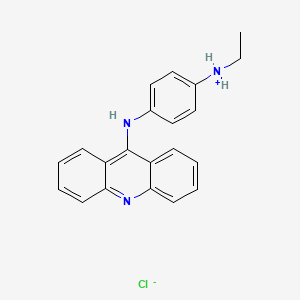
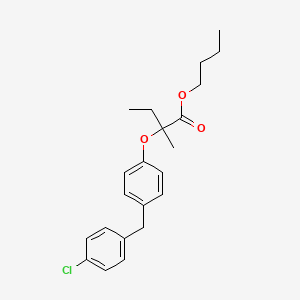
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
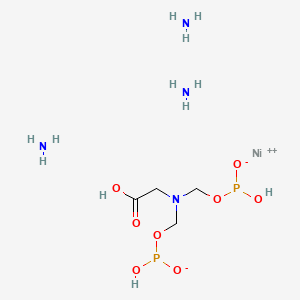

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
